3,4-Dichloro-4'-methoxybenzophenone
Overview
Description
3,4-Dichloro-4’-methoxybenzophenone is an organic compound with the molecular formula C14H10Cl2O2 and a molecular weight of 281.13 g/mol . It is a solid at room temperature with a melting point of 92-93°C and a boiling point of approximately 419.2°C at 760 mmHg . This compound is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dichloro-4’-methoxybenzophenone can be synthesized through the acylation of chlorobenzene with 4-chlorobenzoyl chloride. This reaction typically occurs in the presence of an aluminum chloride catalyst in a petroleum ether solvent . The general reaction scheme is as follows:
ClC6H4COCl+C6H5Cl→(ClC6H4)2CO+HCl
Industrial Production Methods
While specific industrial production methods for 3,4-Dichloro-4’-methoxybenzophenone are not widely documented, the general approach involves large-scale acylation reactions similar to the laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-4’-methoxybenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenones, while oxidation and reduction reactions can lead to different functionalized derivatives.
Scientific Research Applications
3,4-Dichloro-4’-methoxybenzophenone has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving proteomics and protein interactions.
Mechanism of Action
The mechanism of action for 3,4-Dichloro-4’-methoxybenzophenone is not extensively detailed in the literature. its effects are likely mediated through interactions with specific molecular targets, such as proteins or enzymes, influencing their activity and function. The exact pathways involved would depend on the specific context of its use in research or industrial applications.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: Similar in structure but lacks the methoxy group.
4-Methoxybenzophenone: Similar but lacks the chlorine substituents.
4-Chloro-3’-methoxybenzophenone: Similar but with different positions of the chlorine and methoxy groups.
Uniqueness
3,4-Dichloro-4’-methoxybenzophenone is unique due to the specific positioning of its chlorine and methoxy groups, which can influence its reactivity and interactions in chemical and biological systems. This unique structure can make it particularly useful in specific research applications where these functional groups play a critical role.
Properties
IUPAC Name |
(3,4-dichlorophenyl)-(4-methoxyphenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-18-11-5-2-9(3-6-11)14(17)10-4-7-12(15)13(16)8-10/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXBDLZCKLTJRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374182 | |
Record name | 3,4-Dichloro-4'-methoxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66938-32-7 | |
Record name | 3,4-Dichloro-4'-methoxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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